2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is a chemical compound with the molecular formula C₉H₁₇Cl₂N₃ and a molecular weight of 238.16 g/mol. This compound features a piperidine ring substituted with a pyrazole moiety, specifically 4-methyl-1H-pyrazole, making it of interest in various chemical and biological applications. The compound is classified as a piperidine derivative and is often utilized in medicinal chemistry for its potential pharmacological properties .
The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine. This reaction is generally conducted under controlled conditions, often involving solvents such as ethanol or methanol, and may require the use of catalysts to enhance the yield and purity of the final product. The process can be summarized in the following steps:
The molecular structure of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride can be depicted as follows:
Property | Value |
---|---|
Molecular Weight | 238.16 g/mol |
CAS Number | 1185303-93-8 |
MDL Number | MFCD12028532 |
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride involves its interaction with specific biological targets, potentially modulating receptor activity or enzyme functions. The precise pathways are not fully elucidated but may involve:
This interaction profile suggests potential applications in pharmacology, particularly for neurological conditions .
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride has several scientific uses:
Research continues into its properties and potential applications, particularly in drug development and biochemical research contexts .
Catalytic hydrogenation represents a cornerstone industrial method for constructing the piperidine ring system central to 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride. This approach leverages readily available bio-based precursors like furfurylamine (FAM) or tetrahydrofurfurylamine (4HFAM), which undergo reductive cyclization under hydrogen pressure. Key advancements address historical yield limitations through innovative reactor design and catalyst engineering [9].
Continuous-flow hydrogenation systems significantly outperform traditional batch reactors by minimizing polycondensation side reactions (e.g., formation of N-tetrahydrofurfurylpiperidine or 1,5-dipiperidinylpentane). In these systems, FAM/4HFAM is introduced into a catalyst-suspended liquid reaction zone with simultaneous vapor-phase product removal. This design achieves 99.9% substrate conversion with piperidine yields exceeding 80% – a dramatic improvement over batch yields of 9-22% [9]. Catalyst selection critically influences efficiency:
Table 1: Catalyst Performance in Continuous-Flow Piperidine Synthesis
Catalyst Type | Temperature (°C) | Pressure (atm) | Piperidine Yield (%) | Key Advantages |
---|---|---|---|---|
Raney Cobalt | 120-180 | 50-200 | >80 | High selectivity, moderate conditions |
Cobalt-Chromium | 150 | 135 | 85 | Enhanced stability |
Nickel-Based | 200 | 200 | 45 | Lower cost |
Copper Chromite | 250 | 200 | 11* | Limited efficacy |
*Batch process data shown for comparison* [9]
Cobalt-based systems, particularly Raney cobalt modified with transition metals (Cr, Mn, Mo; atomic ratio 0.01-0.3:1 relative to Co), demonstrate superior performance under optimized conditions (120-180°C, 50-200 atm H₂). Pre-treatment protocols are crucial: alkali-leached catalysts require thorough washing to remove residual ions, followed by solvent exchange to ensure compatibility with the reaction medium [9]. The continuous process enables direct integration of the piperidine output with downstream N-functionalization steps, providing a streamlined route to the target scaffold.
Modern synthetic approaches to 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine increasingly leverage Suzuki-Miyaura cross-coupling for efficient fragment assembly. This strategy utilizes pre-functionalized pyrazole boronic esters or acids (e.g., 4-methyl-1H-pyrazol-3-ylboronic acid) coupled with halogenated piperidine intermediates. Key advantages include chemoselectivity, tolerance of diverse functional groups, and compatibility with stereodefined piperidine building blocks [5] [10].
Optimization focuses on overcoming inherent challenges: 1) Boronic acid protodeboronation under basic conditions, addressed using sterically hindered trialkylamines; 2) Competitive N-coordination of pyrazole nitrogen to palladium, mitigated by N-protection (SEM, Bn) or employing N1-substituted pyrazoles; 3) Hydrolysis sensitivity of boronic acids, circumvented through stable MIDA boronates or trifluoroborate salts. Representative conditions utilize Pd(PPh₃)₄ (2-5 mol%) with K₂CO₃ or CsF base in toluene/water mixtures at 80-100°C, achieving 70-85% coupling yields [5].
Table 2: Suzuki Cross-Coupling Approaches to Pyrazole-Piperidine Hybrids
Pyrazole Partner | Piperidine Partner | Catalyst System | Yield (%) | Key Observation |
---|---|---|---|---|
1-Boc-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | 3-iodopiperidine | Pd(dppf)Cl₂, K₃PO₄ | 78 | N-protection essential |
4-methyl-3-(trifluoroborato)-1H-pyrazole | 3-bromo-N-Cbz-piperidine | Pd(OAc)₂/XPhos, K₂CO₃ | 82 | Trifluoroborate enhances stability |
1-(CH₂CH₂OMe)-4-methylpyrazol-3-yl MIDA boronate | 3-iodo-1-Boc-piperidine | PdCl₂(dtbpf), CsF | 85 | MIDA boronate suppresses protodeboronation |
Post-coupling deprotection sequences (e.g., Boc removal with TFA, Cbz hydrogenolysis) cleanly furnish the secondary amine for subsequent dihydrochloride salt formation. Continuous-flow variants demonstrate enhanced efficiency by coupling the Suzuki reaction with in-line extraction and purification modules, reducing metal contamination in the final API intermediate [10].
The assembly of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride frequently employs late-stage amidation followed by acidification. Gold-catalyzed cyclization methodologies enable efficient preparation of N-unprotected piperidin-4-ol intermediates, which serve as versatile precursors [7]. These undergo chemoselective acylation with pyrazole-4-carbonyl chlorides under Schotten-Baumann conditions (CH₂Cl₂/H₂O, 0°C) or via carbodiimide-mediated coupling (EDC·HCl, HOBt) in anhydrous DMF to yield tertiary amides.
A critical transformation involves the in situ generation of the dihydrochloride salt from the free base amine. Process optimization identifies ethanol or isopropanol as optimal crystallization solvents due to favorable solubility differentials between the free base and salt forms. Key parameters include:
Recent innovations adapt "one-pot, multi-step" sequences where the amidation and salt formation occur without isolating the free base intermediate. For example, after aqueous workup of the amidation reaction, solvent exchange to ethanol followed by HCl(g) bubbling directly furnishes the dihydrochloride salt in 85% overall yield over three steps from piperidin-4-ol precursors [7] [10]. This telescoped approach minimizes handling of hygroscopic intermediates and enhances process efficiency.
The 3D architecture of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride profoundly influences its biological interactions, making stereoselective synthesis essential. Chiral pool approaches utilizing L-pyroglutamic acid provide enantiopure cis-3,4-disubstituted piperidines, though matching the required substitution pattern for this hybrid scaffold remains challenging [4]. Catalytic asymmetric methods offer more flexibility:
Table 3: Stereocontrol Strategies in Piperidine-Pyrazole Hybrid Synthesis
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Limitations |
---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | Obtains single enantiomer from racemate | Maximum 50% yield |
Chiral Auxiliary | (R)-N-Benzyl-1-phenylethylamine | de >95% | Two-step auxiliary attachment/removal |
Catalytic Asymmetric Hydrogenation | (S,S)-Et-DuPhos/Rh(I) | 98% ee | Sensitive to N-protecting groups |
Enzymatic Desymmetrization | Porcine Liver Esterase (PLE) | 95% ee | Limited to specific substitution patterns |
Continuous-flow hydrogenation systems enhance stereoselectivity through precise residence time control, suppressing epimerization pathways observed in batch reactors. Reactor engineering proves particularly valuable for pressure-sensitive asymmetric hydrogenations, where backpressure regulators maintain superatmospheric conditions while enabling rapid heat dissipation – critical for maintaining enantioselectivity in exothermic reductions [9]. Computational modeling (DFT) aids in predicting the thermodynamically favored diastereomers during ring-closure steps, guiding solvent selection (aprotic solvents favor axial attack) and temperature protocols to control the cis/trans ratio at C2-C3 positions [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4